2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde
Overview
Description
The compound “2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde” is a chemical compound with the molecular formula C20H16Cl3NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a isoxazole ring attached to a benzene ring via a methoxy group . The isoxazole ring is substituted with an isopropyl group and a 2,6-dichlorophenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 542.8 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 8 . The exact mass is 541.061441 g/mol .Scientific Research Applications
Spectroscopic Characterization
The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, similar in structure to the compound , has been synthesized and characterized using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This thorough characterization provides a foundation for understanding the physical and chemical properties of related compounds (Özay et al., 2013).
Anti-tumor Activities
A study on the synthesis of novel 4-aminoquinazoline derivatives, which includes compounds structurally related to 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde, showed that these compounds possess certain activities against Bcap-37 cell proliferation, indicating potential anti-tumor properties (Li, 2015).
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolines and isoxazolines, which are derivatives bearing structural similarities to the compound , has been investigated. These compounds were synthesized starting from chloromethylthiazole and 4-hydroxy benzaldehyde, demonstrating the versatility and potential for creating a variety of pharmacologically active heterocyclic compounds (Bhosle et al., 2012).
Synthesis of Adrenaline Analogues
In research on the synthesis of 2-(alkylamino)-1-arylethanols, benzaldehydes similar to the compound were used as intermediates. This study highlights the potential of such compounds in the synthesis of important bioactive molecules like adrenaline (Moshkin & Sosnovskikh, 2013).
Preparation of Triazole and Benzotriazole Esters
A study on the preparation of triazole and benzotriazole esters involved the reaction of 4-methoxy Benzaldehyde with Benzoyl chloride, leading to compounds that have a variety of biological applications. This demonstrates the broad applicability of benzaldehyde derivatives in synthesizing biologically relevant compounds (Toumani, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO3/c1-11(2)20-14(10-26-13-7-6-12(9-25)17(23)8-13)19(24-27-20)18-15(21)4-3-5-16(18)22/h3-9,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOTZYGKYWARCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441274 | |
Record name | 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278597-32-3 | |
Record name | 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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